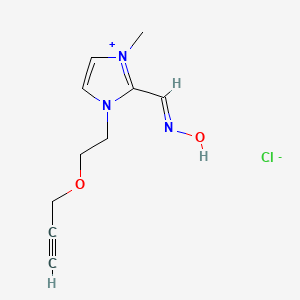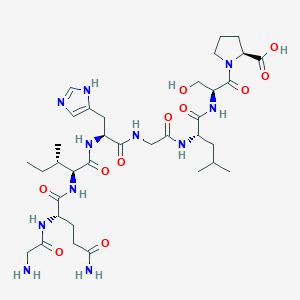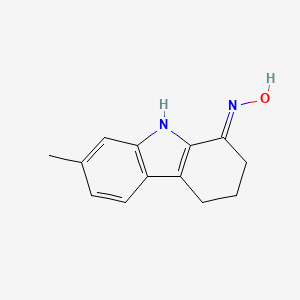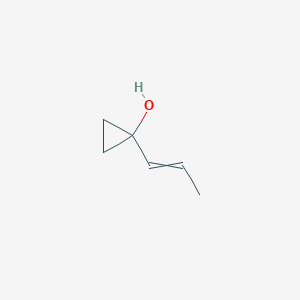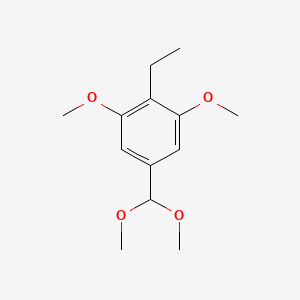
5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene is an organic compound with a complex structure characterized by multiple methoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common approach is the reaction of salicylaldehyde with dimethyl acetal (methanol acetal) to form the desired compound. The reaction conditions often require a catalyst and specific temperature control to ensure the correct substitution and formation of the methoxy groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow chemistry and advanced catalytic systems can enhance the production process, making it more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons or alcohols.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Dimethoxymethyl)-2’-deoxyuridine: A nucleoside analog with antiviral activity.
Dimethoxymethane: A simpler compound with similar methoxy groups but different applications.
Uniqueness
5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its multiple methoxy groups and ethyl substitution provide distinct properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
140464-73-9 |
|---|---|
Molekularformel |
C13H20O4 |
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
5-(dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C13H20O4/c1-6-10-11(14-2)7-9(8-12(10)15-3)13(16-4)17-5/h7-8,13H,6H2,1-5H3 |
InChI-Schlüssel |
QFOHNVWDYMIKJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1OC)C(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


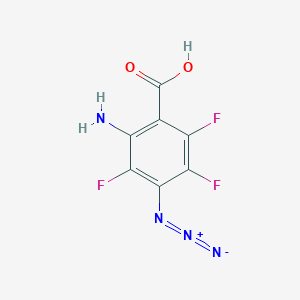
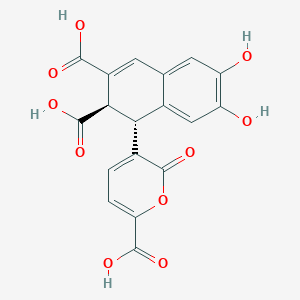
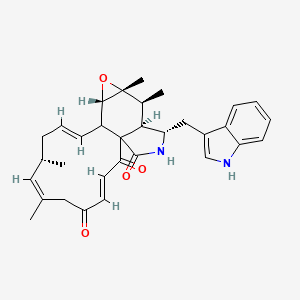


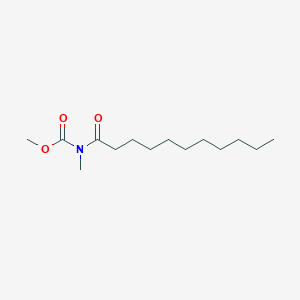

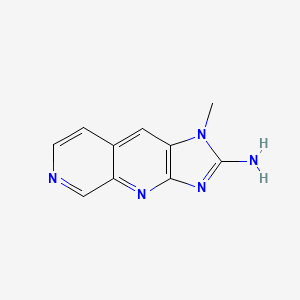
![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
